3-Benzylsulfonylpropyl chloride
Description
3-Benzylsulfonylpropyl chloride is an organosulfur compound characterized by a benzylsulfonyl group (–SO₂–C₆H₅CH₂–) attached to a propyl chain terminating in a reactive chloride group. This structure confers dual functionality: the sulfonyl group enables participation in sulfonylation or nucleophilic substitution reactions, while the chloride serves as an electrophilic site for alkylation.
Key Properties (Calculated):
- Molecular Formula: C₁₀H₁₃ClO₂S
- Molecular Weight: ~220.52 g/mol
- Reactive Sites: Benzylsulfonyl group (electron-withdrawing), terminal chloride.
Properties
CAS No. |
90875-94-8 |
|---|---|
Molecular Formula |
C10H13ClO2S |
Molecular Weight |
232.73 g/mol |
IUPAC Name |
3-chloropropylsulfonylmethylbenzene |
InChI |
InChI=1S/C10H13ClO2S/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI Key |
JTUKZELJXQSUNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Phenylpropyl Chloride (CAS 104-52-9)
Molecular Formula: C₉H₁₁Cl
Molecular Weight: 154.64 g/mol
Key Differences:
- Lacks the sulfonyl group, reducing electrophilicity at the propyl chain.
- The phenyl group is electron-withdrawing but less polar than the benzylsulfonyl moiety, leading to lower solubility in polar solvents.
- Applications: Primarily used as an alkylating agent in organic synthesis, whereas 3-benzylsulfonylpropyl chloride may participate in sulfonylation or dual-functional reactions .
4-Chloro-2,5-dimethylbenzenesulfonyl Chloride (CAS 88-49-3)
Molecular Formula: C₈H₈Cl₂O₂S
Molecular Weight: 239.12 g/mol
Key Differences:
- Sulfonyl chloride is directly attached to an aromatic ring (vs. aliphatic propyl chain in the target compound).
- Contains methyl substituents, increasing steric hindrance and altering reactivity.
3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl Chloride (CAS 930395-72-5)
Molecular Formula: C₉H₁₀ClNO₄S₂ Molecular Weight: 295.8 g/mol Key Differences:
- Features two sulfonyl groups (one as a sulfamoyl derivative) and a cyclopropylamine substituent.
- Higher molecular weight and complexity reduce flexibility compared to the target compound.
- Applications: Likely used in specialized pharmaceutical syntheses due to the cyclopropyl group, whereas this compound’s simpler structure may favor broader industrial use .
1-Chloro-2,4-dinitrobenzene (CAS 97-00-7)
Molecular Formula: C₆H₃ClN₂O₄
Molecular Weight: 202.55 g/mol
Key Differences:
- Extreme electrophilicity due to nitro groups, making it unsuitable for sulfonylation but effective in aromatic substitution reactions.
- Applications: Primarily in dye synthesis or as a crosslinking agent, contrasting with the target compound’s aliphatic reactivity .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Applications |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₃ClO₂S | ~220.52 | Benzylsulfonyl, chloride | Alkylation, sulfonylation | Surfactants, pharmaceuticals |
| 3-Phenylpropyl chloride | C₉H₁₁Cl | 154.64 | Phenyl, chloride | Alkylation | Organic synthesis intermediates |
| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | C₈H₈Cl₂O₂S | 239.12 | Aromatic sulfonyl chloride | Sulfonate ester/amide formation | Polymer chemistry, agrochemicals |
| 3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride | C₉H₁₀ClNO₄S₂ | 295.8 | Sulfamoyl, sulfonyl chloride | Nucleophilic substitution | Pharmaceutical intermediates |
| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | Nitro, chloride | Aromatic electrophilic substitution | Dyes, crosslinking agents |
Research Findings and Implications
- Reactivity: The benzylsulfonyl group in this compound enhances electrophilicity at the terminal chloride compared to 3-phenylpropyl chloride, enabling faster nucleophilic substitutions .
- Solubility: The aliphatic propyl chain improves solubility in non-polar solvents relative to aromatic sulfonyl chlorides like 4-chloro-2,5-dimethylbenzenesulfonyl chloride .
- Synthetic Versatility: Unlike 1-chloro-2,4-dinitrobenzene, the target compound’s dual functionality allows sequential alkylation-sulfonylation steps in multi-step syntheses .
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